5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
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Overview
Description
5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by sulfonylation and subsequent coupling with pyrrolidine and oxazole moieties. Common reagents used in these reactions include sulfonyl chlorides, brominating agents, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the bromothiophene ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromothiophene moiety can participate in π-π stacking interactions, affecting molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Shares the bromothiophene moiety but lacks the sulfonyl and pyrrolidine groups.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Contains bromothiophene units but is structurally different due to the presence of benzothiadiazole.
Uniqueness
5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGIIVSPAGYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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